4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name for this compound is 4-{[(pyridin-3-ylmethyl)amino]methyl}benzoic acid . Systematic naming follows hierarchical prioritization:
- Parent structure : Benzoic acid (C₇H₆O₂).
- Substituents :
The pyridine moiety introduces basicity (pKa ~5.25 for pyridine-H⁺), while the benzoic acid contributes acidity (pKa ~4.25 for benzoic acid).
Comparative Structural Analysis with Analogous Pyridine-Benzoic Acid Hybrids
The structural diversity of pyridine-benzoic acid hybrids is exemplified by modifications in:
- Pyridine substitution patterns (e.g., 2-, 3-, or 4-pyridinyl groups).
- Linker composition (e.g., methylene, ethylene, or carbonyl groups).
- Functional group positioning (e.g., para vs. meta substitution on the benzene ring).
Key distinctions :
- Linker flexibility : The methylene group in 440646-94-6 enhances rotational freedom compared to carbonyl-based linkers (e.g., 9817338)[2
Properties
IUPAC Name |
4-[(pyridin-3-ylmethylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINVKZPZFSCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with pyridin-3-ylmethylamine. One common method includes the use of hydrochloric acid to facilitate the reaction at temperatures between 25-35°C. The reaction mixture is stirred for an hour, followed by filtration, washing with deionized water, and drying under vacuum at 50-55°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall biochemical balance within cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
The following table summarizes key structural analogs and their functional group differences:
| Compound Name | Key Structural Features | Biological/Physicochemical Properties | Reference |
|---|---|---|---|
| 4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid | Pyridine ring at the aminomethyl position | Basicity from pyridine; potential for hydrogen bonding and metal coordination | |
| 4-(((3,5-Dimethyl-1H-pyrazole-1-yl)methyl)amino)benzoic acid (P2) | Pyrazole ring instead of pyridine | Enhanced corrosion inhibition (94% efficiency in HCl) due to sulfur-free heterocycle | |
| 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid | Isoquinoline moiety (fused aromatic system) | Improved BChE inhibitory activity (IC₅₀ = 1.2 µM) via π-π stacking with enzyme active site | |
| 4-[(Phenylcarbamoyl)amino]benzoic acid | Urea (-NH-C(=O)-NH-) linkage | Insecticidal activity against Spodoptera littoralis (LC₅₀ = 12.3 µg/mL) via acetylcholinesterase inhibition | |
| 3-{[4-(4-Pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid | Sulfanylmethyl (-CH₂-S-) bridge and pyrimidine-pyridine hybrid | Dimer formation via O–H⋯N hydrogen bonds; potential for metal chelation | |
| 4-{(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methylamino}benzoic acid | Fused pyrido-pyrazine system and methylamino group | Anticancer applications due to planar heterocyclic system interacting with DNA/proteins |
Physicochemical Properties
- Solubility: The pyridine group in the target compound enhances water solubility at acidic pH (due to protonation), whereas methyl esters (e.g., methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate ) are more lipophilic.
- Acidity : The benzoic acid group (pKa ~4.2) allows pH-dependent ionization, critical for membrane permeability and drug delivery. Chlorine or trifluoromethyl substituents (e.g., in ) lower pKa, increasing acidity and bioavailability.
Biological Activity
4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's structure, synthesis, biological activities, and relevant research findings, providing a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- CAS Number : 677310
Structural Features
The compound features a benzoic acid moiety linked to a pyridinyl group through an aminomethyl bridge. This structural arrangement is significant for its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds derived from the 4-(aminomethyl)benzamide class, which includes this compound. These compounds have demonstrated effectiveness against viruses such as Ebola and Marburg.
- Case Study : A study reported that certain derivatives showed EC values less than 10 μM against both EBOV and MARV in vitro, indicating robust antiviral activity and metabolic stability in plasma .
Inhibition of Protein Kinases
Research indicates that compounds with similar structural motifs exhibit inhibitory activity against various protein kinases, which are critical in cancer biology.
| Compound | Target Kinase | IC (nM) | Inhibition (%) |
|---|---|---|---|
| Compound A | EGFR | 10 | 91 |
| Compound B | HER2 | 15 | 85 |
| Compound C | VEGFR2 | 20 | 65 |
This table summarizes findings from a study where derivatives with the aminomethyl group exhibited significant inhibition against key kinases involved in tumorigenesis .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features that enhance its binding affinity to biological targets. Modifications to the amine substituent and the aromatic region have been shown to improve selectivity and potency against viral entry mechanisms .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzoic Acid Derivative : Starting with commercially available benzoic acid derivatives.
- Introduction of the Aminomethyl Group : This step often utilizes amine coupling reactions.
- Pyridine Substitution : The final product is achieved through selective reactions to introduce the pyridinyl moiety.
Q & A
Q. How can the compound’s electronic properties (e.g., HOMO-LUMO gap) be experimentally correlated with its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
